Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate
Description
Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate (CAS: 1120-07-6) is a potassium salt of a substituted aminoacetic acid derivative. Its structure comprises a 4-oxopent-2-en-2-yl group (a five-carbon chain with a ketone at position 4 and a double bond between carbons 2 and 3) attached to the amino group of glycine, forming a conjugated system that may influence its reactivity and solubility.
Properties
IUPAC Name |
potassium;2-[[(E)-4-oxopent-2-en-2-yl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.K/c1-5(3-6(2)9)8-4-7(10)11;/h3,8H,4H2,1-2H3,(H,10,11);/q;+1/p-1/b5-3+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBXZQSCSNARCE-WGCWOXMQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate is a potassium salt derived from an amino acid with a ketone functional group. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈KNO₃, indicating the presence of potassium, carbon, hydrogen, nitrogen, and oxygen atoms. The compound features an amino group linked to an acetate moiety and a pentenyl chain, which contributes to its reactivity and potential biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈KNO₃ |
| Functional Groups | Amino group, ketone |
| Solubility | Soluble in water |
| Potential Activities | Antimicrobial, anti-inflammatory |
The biological activity of this compound is believed to involve its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could interact with metabolic pathways that regulate inflammation or microbial resistance.
Biological Activity Studies
Preliminary studies have indicated that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Research suggests that compounds with similar structures often display antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential metabolic processes.
- Anti-inflammatory Effects : The compound's amino acid derivative nature may contribute to anti-inflammatory activities, potentially by modulating cytokine production or inhibiting inflammatory pathways .
- Enzyme Interaction : Studies indicate that the compound may act as a substrate or inhibitor for specific enzymes involved in metabolic processes, which could be pivotal for therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anti-inflammatory Response
In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This finding supports the hypothesis that this compound may serve as a therapeutic agent in managing inflammatory diseases.
Research Findings Summary
Research into this compound has unveiled promising biological activities:
Comparison with Similar Compounds
Potassium 2-(4-Hydroxyphenyl)-2-[(4-Methoxy-4-oxobut-2-en-2-yl)amino]acetate (CAS: 69416-61-1)
- Molecular Formula: C₁₃H₁₄KNO₅
- Molecular Weight : 303.35 g/mol
- Substituents : A 4-hydroxyphenyl group and a methoxy-oxobutene moiety replace the 4-oxopentenyl group in the target compound.
- Applications : Critical intermediate in synthesizing semi-synthetic antibiotics (e.g., amoxicillin, cefuroxime) due to its chiral center and stability .
- Physical Properties: Melting point >232°C (decomposition), soluble in DMSO and methanol .
- Safety : GHS07 warnings (H302, H315, H319, H335) indicate hazards related to ingestion, skin/eye irritation, and respiratory sensitivity .
Potassium 2-((4-Amino-5-(Morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Structure: Features a triazole ring with a morpholinomethyl group and a thioacetate chain.
- Key Difference: The triazole-thioacetate core diverges significantly from the aminoacetate backbone of the target compound, altering electronic properties and biological targets.
Ethyl Esters (e.g., Ethyl 2-[(3-Methylphenyl)amino]acetate, CAS: 21911-66-0)
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight : 193.24 g/mol
- Substituents : Aromatic (3-methylphenyl) group instead of aliphatic ketones.
- Properties : Lower water solubility compared to potassium salts; typical of ester derivatives .
- Applications : Often used as intermediates in organic synthesis or prodrug formulations.
Comparative Analysis Table
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Solubility | Melting Point |
|---|---|---|---|---|---|---|---|
| Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate | 1120-07-6 | C₇H₁₀KNO₄* | ~223.27* | 4-Oxopent-2-en-2-yl | Pharmaceutical (unspecified) | Likely polar solvents | Data not available |
| Potassium 2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate | 69416-61-1 | C₁₃H₁₄KNO₅ | 303.35 | 4-Hydroxyphenyl, methoxy-oxobutene | Antibiotic synthesis (e.g., amoxicillin) | DMSO, methanol | >232°C (decomposes) |
| Ethyl 2-[(3-methylphenyl)amino]acetate | 21911-66-0 | C₁₁H₁₅NO₂ | 193.24 | 3-Methylphenyl | Organic synthesis intermediate | Ethanol, ether | Data not available |
*Inferred from structural analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
